

# Physical and chemical properties of Dapsone-13C12

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## Compound of Interest

Compound Name: Dapsone-13C12

Cat. No.: B15613928

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## Dapsone-13C12: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dapsone-13C12** is the stable isotope-labeled form of Dapsone, a sulfone antibiotic. In **Dapsone-13C12**, the twelve carbon atoms of the Dapsone molecule are replaced with the Carbon-13 ( $^{13}\text{C}$ ) isotope. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).<sup>[1]</sup> This guide provides a detailed overview of the physical and chemical properties of **Dapsone-13C12**, experimental protocols for their determination, and visualizations of its mechanism of action and analytical applications.

### Physical and Chemical Properties

The physical and chemical properties of **Dapsone-13C12** are largely similar to those of unlabeled Dapsone, with the primary difference being its molecular weight due to the presence of the  $^{13}\text{C}$  isotopes.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}$	[1]
Molecular Weight	260.21 g/mol	Toronto Research Chemicals
Appearance	White to Off-White Solid	Generic Supplier Data
Melting Point	175-176 °C	Generic Supplier Data
Purity	≥98%	Generic Supplier Data
CAS Number	1632119-29-9	MedChemExpress

### Solubility Profile

Dapsone is practically insoluble in water but is soluble in various organic solvents. The following table summarizes the solubility of unlabeled Dapsone in different solvents. It is expected that **Dapsone-13C12** exhibits a similar solubility profile.

Solvent	Solubility (unlabeled Dapsone)	Reference
Dimethyl Sulfoxide (DMSO)	$187.57 \times 10^{-4}$ (mole fraction at 298.15 K)	[2]
N-methyl-2-pyrrolidone (NMP)	High	[3]
Ethanol	Soluble	[4]
Methanol	Soluble	[5]
Acetone	Soluble	[5]
Dilute Hydrochloric Acid	Soluble	[5]
Water	380 mg/L (at 37 °C)	[5]

## Spectroscopic Data (for unlabeled Dapsone)

Detailed spectroscopic data for **Dapsone-13C12** is not readily available in the public domain. The following data for unlabeled Dapsone can be used as a reference. The primary difference

in the  $^{13}\text{C}$  NMR spectrum would be the absence of splitting due to  $^{13}\text{C}$ - $^{13}\text{C}$  coupling and a different chemical shift scale if referenced externally.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR ( $\text{DMSO-d}_6$ ): The proton NMR spectrum of Dapsone would show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two sets of signals are expected for the protons on the phenyl rings.
- $^{13}\text{C}$  NMR ( $\text{DMSO-d}_6$ ): The carbon-13 NMR spectrum of unlabeled Dapsone shows distinct peaks for the different carbon environments in the molecule. For **Dapsone-13C12**, all carbon signals would be observed, and their chemical shifts would be similar to the unlabeled compound, though slight isotopic shifts may occur. Typical chemical shifts for aromatic carbons are in the range of 110-160 ppm.[\[6\]](#)[\[7\]](#)[\[8\]](#)

#### Infrared (IR) Spectroscopy

The IR spectrum of Dapsone reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Assignment	Reference
3400-3200	N-H stretching (amine)	<a href="#">[9]</a>
1600-1450	C=C stretching (aromatic ring)	<a href="#">[10]</a>
1310	S=O stretching (sulfone, asymmetrical)	<a href="#">[9]</a>
1145	S=O stretching (sulfone, symmetrical)	<a href="#">[9]</a>

#### Mass Spectrometry (MS)

The mass spectrum of **Dapsone-13C12** will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  260, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of unlabeled Dapsone, with the fragments showing a mass shift corresponding to the

number of  $^{13}\text{C}$  atoms they contain. Common fragmentation pathways involve the cleavage of the C-S and S-N bonds.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

### 3.1. Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- **Sample Preparation:** A small amount of dry **Dapsone- $^{13}\text{C}_{12}$**  powder is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).[\[17\]](#)

### 3.2. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

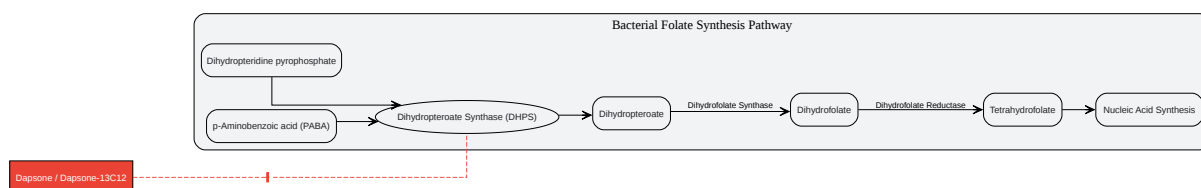
- **Preparation of Saturated Solution:** An excess amount of **Dapsone- $^{13}\text{C}_{12}$**  is added to a known volume of the desired solvent in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.

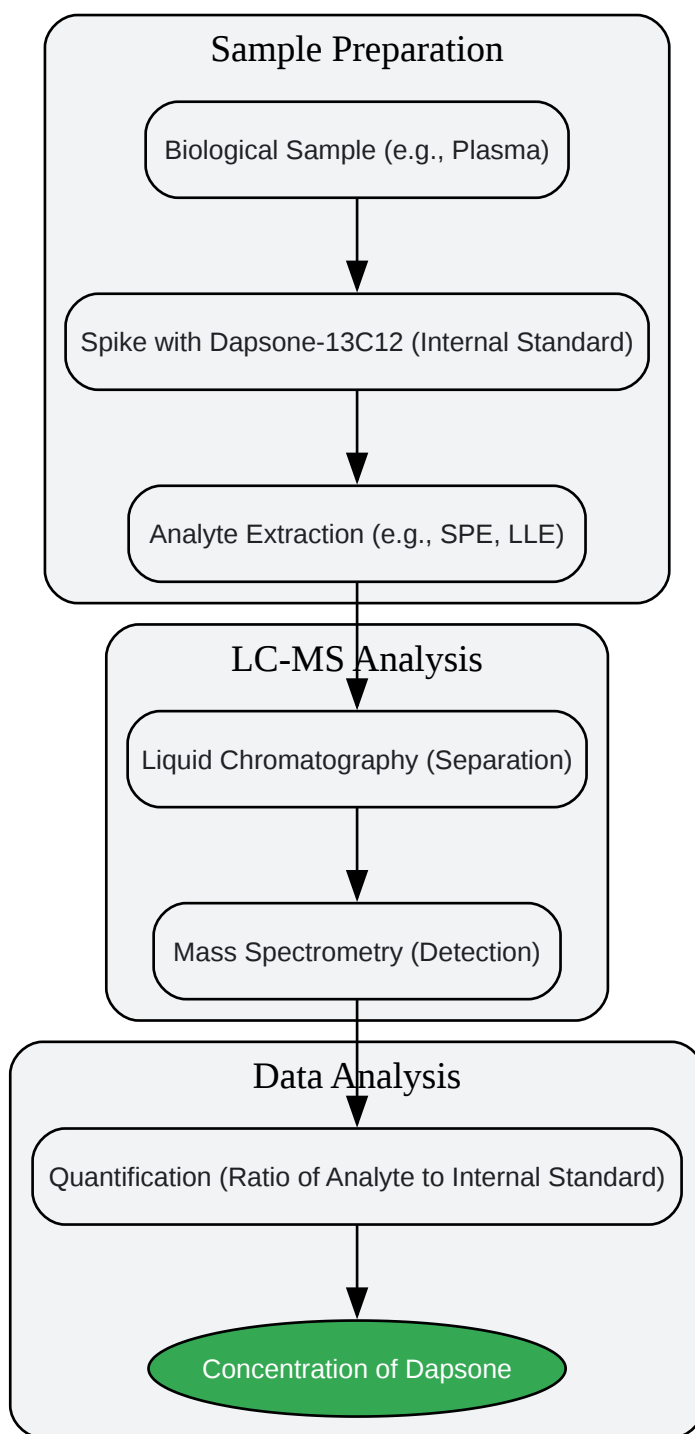
- **Concentration Analysis:** The concentration of **Dapsone-13C12** in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

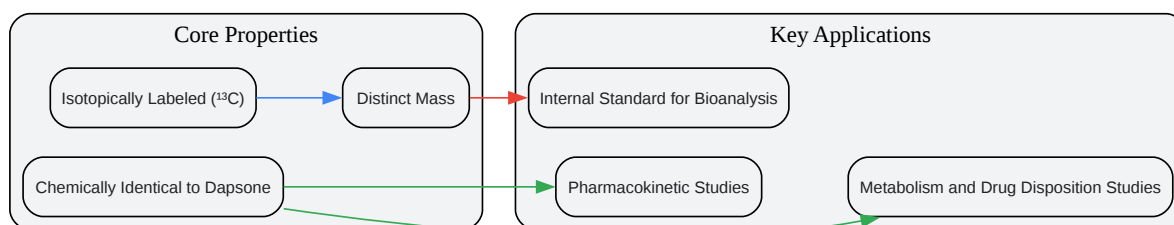
## Mandatory Visualizations

### 4.1. Signaling Pathway: Inhibition of Folate Synthesis

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.<sup>[24][25][26][27][28]</sup> Folate is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.<sup>[25]</sup>







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